molecular formula C29H30N2O5S B15025567 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-[3-ethoxy-4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-[3-ethoxy-4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B15025567
M. Wt: 518.6 g/mol
InChI Key: DWJBTMZWXLSXQC-UHFFFAOYSA-N
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Description

The compound “2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-1-[3-ETHOXY-4-(PENTYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE” is a complex organic molecule that features multiple functional groups, including thiazole, chromeno, and pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the thiazole ring, the chromeno-pyrrole core, and the attachment of the ethoxy and pentyloxy substituents. Typical synthetic routes may include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Construction of the Chromeno-Pyrrole Core: This step may involve a multi-step synthesis, including cyclization reactions and functional group transformations.

    Attachment of Substituents: The ethoxy and pentyloxy groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, advanced purification methods, and scalable reaction setups.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The thiazole and chromeno moieties can be oxidized under appropriate conditions.

    Reduction: Reduction reactions can target specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

Biology

In biological research, the compound may exhibit interesting bioactivity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its potential therapeutic effects.

Medicine

The compound may have potential applications in medicine, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with various biological pathways, offering opportunities for the treatment of diseases.

Industry

In industry, the compound can be used in the development of new materials with specific properties. Its complex structure may impart unique physical and chemical characteristics to the materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways involved depend on the compound’s structure and the biological context. Detailed studies are required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-1-[3-ETHOXY-4-(PENTYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE: can be compared with other thiazole-containing compounds, chromeno derivatives, and pyrrole-based molecules.

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups and complex structure. This makes it a valuable molecule for studying structure-activity relationships and developing new applications in various fields.

Properties

Molecular Formula

C29H30N2O5S

Molecular Weight

518.6 g/mol

IUPAC Name

2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-ethoxy-4-pentoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C29H30N2O5S/c1-5-7-10-15-35-22-14-13-19(16-23(22)34-6-2)25-24-26(32)20-11-8-9-12-21(20)36-27(24)28(33)31(25)29-30-17(3)18(4)37-29/h8-9,11-14,16,25H,5-7,10,15H2,1-4H3

InChI Key

DWJBTMZWXLSXQC-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C)C)OC5=CC=CC=C5C3=O)OCC

Origin of Product

United States

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